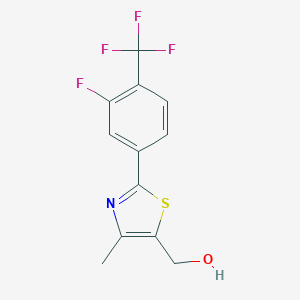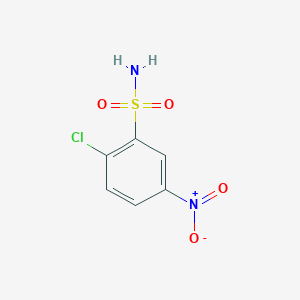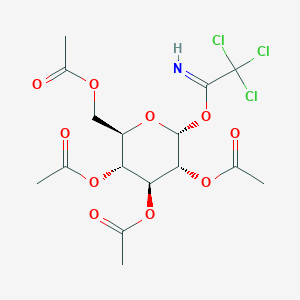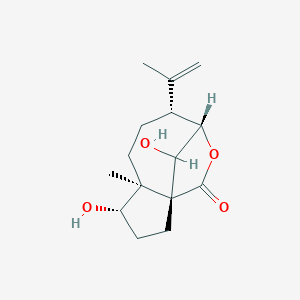
9-(Clorometil)fenantreno
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated phenanthrenes, including 9-(Chloromethyl)phenanthrene, involves complex chemical reactions. A notable method involves the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. These intermediates can undergo further reactions to produce a variety of chlorinated phenanthrene derivatives (Issac & Tierney, 1996).
Molecular Structure Analysis
Molecular structure analysis of chlorinated phenanthrenes reveals the influence of chloro groups on the phenanthrene core. These modifications can significantly affect the electronic properties and stability of the molecules. For example, metal-to-ligand charge transfer (MLCT) excited states in cuprous bis-phenanthroline coordination compounds indicate how substitution at specific positions, such as the 2 and 9 positions with alkyl or aryl groups, can stabilize the Cu(I) state and increase the energy gap between the MLCT and the ground state (Scaltrito et al., 2000).
Chemical Reactions and Properties
Chlorinated phenanthrenes participate in various chemical reactions, demonstrating a range of biological activities. For instance, phenanthrenes have shown potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. These properties make them valuable for further investigation as pharmacological agents (Tóth et al., 2017).
Physical Properties Analysis
The physical properties of chlorinated phenanthrenes, such as solubility and vapor pressure, are crucial for understanding their behavior in various environments. These properties are influenced by the presence and position of chloro substituents on the phenanthrene skeleton, affecting their distribution and fate in the environment (Chefetz & Xing, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for bioactivation, are important for assessing the environmental and health impacts of chlorinated phenanthrenes. Studies have shown that these compounds can undergo reactions with chlorine, suggesting their potential transformation in water treatment processes and the environment (Deborde & von Gunten, 2008).
Aplicaciones Científicas De Investigación
Síntesis orgánica
9-(Clorometil)fenantreno es un derivado del fenantreno, que se ha utilizado en el campo de la síntesis orgánica . Puede utilizarse para la preparación a gran escala de 9-hidroxifenantreno . La funcionalización regioselectiva del 9-hidroxifenantreno es muy desafiante, especialmente en los sitios C1-C8 .
Química de materiales
El fenantreno, el compuesto madre del this compound, se utiliza en química de materiales . Se ha resumido la funcionalización regioselectiva del 9-hidroxifenantreno y sus derivados de éter en diferentes sitios .
Química farmacéutica
El fenantreno y sus derivados, incluido el this compound, tienen aplicaciones en química farmacéutica . Se han estudiado en detalle las características de reacción del 9-hidroxifenantreno .
Determinación de la estructura de moléculas orgánicas líquidas
Fenantreno2areno, un macróciclo relacionado con el fenantreno, se ha utilizado para la determinación de la estructura de moléculas orgánicas líquidas . Las moléculas orgánicas líquidas huésped se cocristalizaron sucesivamente con la ayuda del fenantreno2areno hospedador .
Cristales adaptativos no porosos
Fenantreno2areno, un derivado del fenantreno, se ha utilizado para crear cristales adaptativos no porosos
Safety and Hazards
Direcciones Futuras
In order to promote the application of phenanthrene, this review summarizes the methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This suggests that the strain 23aP might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .
Propiedades
IUPAC Name |
9-(chloromethyl)phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNQYTBSQNSROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241752 | |
| Record name | Phenanthrene, 9-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951-05-3 | |
| Record name | 9-(Chloromethyl)phenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 9-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Chloromethyl)phenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on synthesizing nitrogen mustard derivatives of 9-(chloromethyl)phenanthrene and investigating their potential as anticancer agents []. The study explores the possibility of leveraging the reactivity of the chloromethyl group in 9-(chloromethyl)phenanthrene to create novel molecules with anti-cancer properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
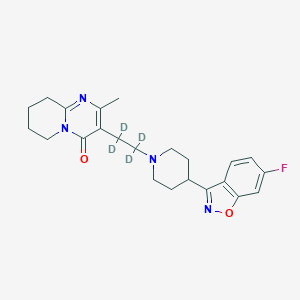
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
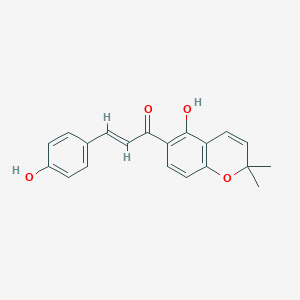

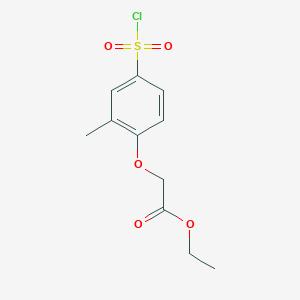
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
